molecular formula C10H14N4O5 B149056 6-Hydroxyl-1,6-dihydropurine ribonucleoside CAS No. 136315-04-3

6-Hydroxyl-1,6-dihydropurine ribonucleoside

Cat. No. B149056
M. Wt: 270.24 g/mol
InChI Key: WGRXVKRHIMUTPD-HRNNJVHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyl-1,6-dihydropurine ribonucleoside (6-OH-dPr) is a modified nucleoside that has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. This compound is a derivative of adenosine, which is a building block of RNA and DNA. The unique chemical structure of 6-OH-dPr makes it an attractive target for drug development, as it has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 6-Hydroxyl-1,6-dihydropurine ribonucleoside is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in RNA and DNA synthesis. This inhibition can lead to a range of biochemical and physiological effects, including cell cycle arrest, apoptosis, and immune modulation.

Biochemical And Physiological Effects

6-Hydroxyl-1,6-dihydropurine ribonucleoside has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 6-Hydroxyl-1,6-dihydropurine ribonucleoside an attractive target for drug development, as it has the potential to be used as a therapeutic agent for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside in lab experiments is its ability to selectively target enzymes involved in RNA and DNA synthesis, making it a useful tool for studying these processes. However, one limitation of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 6-Hydroxyl-1,6-dihydropurine ribonucleoside, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the investigation of its mechanisms of action. Additionally, research could be focused on the development of new analogs of 6-Hydroxyl-1,6-dihydropurine ribonucleoside with improved pharmacological properties and reduced toxicity.

Synthesis Methods

The synthesis of 6-Hydroxyl-1,6-dihydropurine ribonucleoside can be achieved through several different methods, including chemical synthesis and enzymatic conversion. One commonly used method involves the conversion of adenosine to 6-Hydroxyl-1,6-dihydropurine ribonucleoside using the enzyme adenosine deaminase. Another method involves the use of chemical reagents to modify the structure of adenosine, resulting in the formation of 6-Hydroxyl-1,6-dihydropurine ribonucleoside.

Scientific Research Applications

6-Hydroxyl-1,6-dihydropurine ribonucleoside has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. One area of research has focused on the use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a tool for studying the mechanisms of RNA and DNA synthesis. Other research has explored the potential use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.

properties

CAS RN

136315-04-3

Product Name

6-Hydroxyl-1,6-dihydropurine ribonucleoside

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[(6R)-6-hydroxy-3,6-dihydropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,9-10,15-18H,1H2,(H,11,12)/t4-,6-,7-,9-,10-/m1/s1

InChI Key

WGRXVKRHIMUTPD-HRNNJVHXSA-N

Isomeric SMILES

C1=N[C@@H](C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Canonical SMILES

C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Other CAS RN

136315-04-3

synonyms

6-hydroxyl-1,6-dihydropurine ribonucleoside
HDHPR

Origin of Product

United States

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